molecular formula C10H9BrClN B2602803 1-Bromonaphthalen-2-amine hydrochloride CAS No. 80413-60-1

1-Bromonaphthalen-2-amine hydrochloride

Cat. No.: B2602803
CAS No.: 80413-60-1
M. Wt: 258.54
InChI Key: CTEYFJZONVHQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromonaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H9BrClN and a molecular weight of 258.54 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an amine group at the second position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the bromination of naphthalen-2-amine. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The resulting 1-bromonaphthalen-2-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, the diazotization of 1-bromonaphthalen-2-amine followed by treatment with hydrochloric acid and copper(I) chloride can yield the desired product. The reaction conditions usually involve maintaining low temperatures initially and then gradually increasing the temperature to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

1-Bromonaphthalen-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-bromonaphthalen-2-amine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and amine groups play crucial roles in these interactions, facilitating binding to target molecules and exerting biological effects .

Comparison with Similar Compounds

    2-Amino-1-bromonaphthalene: Similar structure but with different substitution positions, leading to varied reactivity and applications.

    1-Bromo-2-naphthalenamine: Another positional isomer with distinct chemical properties.

Uniqueness: 1-Bromonaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

1-bromonaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYFJZONVHQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.